Introduction: The Significance of Long-Chain Alkyl Acrylates in Advanced Applications
Introduction: The Significance of Long-Chain Alkyl Acrylates in Advanced Applications
An In-Depth Technical Guide to the Molecular Weight of C34 Alkyl Acrylate Monomer
Long-chain alkyl acrylates are a versatile class of monomers essential for the synthesis of polymers with tailored properties.[1] The length of the alkyl chain is a critical determinant of the final polymer's characteristics, influencing everything from its hydrophobicity and surface energy to its thermal properties and flexibility.[2][3] A C34 alkyl acrylate, specifically, incorporates a tetracontyl group, a 34-carbon alkyl chain. While specific research focusing exclusively on the C34 variant is limited, the principles governing its synthesis and characterization are well-established within the broader family of long-chain acrylates.[1]
These monomers are foundational in developing advanced materials for a range of applications, from specialized coatings and adhesives to sophisticated biomaterials and drug delivery systems.[4][5] In the pharmaceutical and drug development sectors, polymers derived from such monomers can be used to create hydrophobic matrices for controlled drug release or to modify surfaces of medical devices.[4] Therefore, a precise understanding and verification of the monomer's molecular weight are paramount, as this fundamental property dictates the stoichiometry of polymerization reactions and directly impacts the structure and molecular weight of the resulting polymer.
This guide serves as a technical resource for researchers and scientists, providing a comprehensive overview of the theoretical molecular weight of C34 alkyl acrylate, common synthesis pathways, and rigorous analytical methodologies for its empirical determination.
Part 1: Theoretical Molecular Weight and Chemical Structure
The first step in working with any chemical compound is to establish its theoretical molecular weight based on its chemical formula. The term "C34 alkyl acrylate" refers to an ester of acrylic acid and a 34-carbon alcohol. Assuming the most common linear isomer, tetracosanol, the monomer is tetracosyl acrylate.
The chemical structure consists of the acrylate group (C₃H₃O₂) ester-linked to a tetracosyl group (C₃₄H₆₉).
-
Acrylate Group (CH₂=CHCOO-): This provides the reactive double bond for polymerization.[6]
-
Tetracosyl Group (-C₃₄H₆₉): This long alkyl chain imparts significant hydrophobicity and influences the physical properties of the resulting polymer.
The molecular formula is C₃₇H₇₂O₂ . The molecular weight is calculated by summing the atomic weights of all atoms in the molecule.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 37 | 12.011 | 444.407 |
| Hydrogen | H | 72 | 1.008 | 72.576 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 549.0 g/mol |
This calculated value represents the theoretical monoisotopic mass of the most common isotope of each element and serves as the benchmark for experimental verification.
Part 2: Synthesis of Long-Chain Alkyl Acrylate Monomers
The synthesis of long-chain alkyl acrylates like tetracosyl acrylate is typically achieved through the esterification of the corresponding long-chain alcohol with acrylic acid or its derivatives.[7] While multi-step methods exist, direct esterification is a common approach.[8]
The core challenge in synthesizing these monomers is achieving high conversion rates while preventing the premature polymerization of the acrylate double bond, which is sensitive to heat and acidic conditions.[7] The choice of catalyst and the inclusion of a polymerization inhibitor are therefore critical experimental decisions.
Generalized Experimental Protocol: Direct Esterification
This protocol describes a representative method for synthesizing a long-chain alkyl acrylate.
1. Reactor Setup:
- Equip a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, and a temperature probe.
- Ensure all glassware is thoroughly dried to prevent water from interfering with the esterification reaction.
2. Charging Reactants:
- Charge the flask with the long-chain alcohol (e.g., tetracosanol) (1.0 eq).
- Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water.
- Introduce acrylic acid (1.1 - 1.5 eq). A slight excess is used to drive the reaction equilibrium towards the product.
- Add an acidic catalyst, such as p-toluenesulfonic acid (p-TSA) (0.01 - 0.05 eq).
- Add a polymerization inhibitor, such as hydroquinone or monomethyl ether hydroquinone (MEHQ), to prevent the acrylic acid from polymerizing.
3. Reaction:
- Heat the mixture to reflux (typically 110-120°C in toluene).
- Water produced during the esterification will be collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when water ceases to be generated.
4. Work-up and Purification:
- Cool the reaction mixture to room temperature.
- Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acrylic acid.
- Wash with brine (saturated NaCl solution) to remove residual water-soluble components.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be further purified by column chromatography or recrystallization to yield the pure long-chain alkyl acrylate monomer.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of C34 alkyl acrylate monomer.
Part 3: Analytical Characterization of Monomer Molecular Weight
Verifying the molecular weight and purity of the synthesized monomer is a critical quality control step before its use in polymerization. Several analytical techniques are employed for this purpose, each providing complementary information.
| Technique | Purpose for Monomer Analysis | Strengths | Limitations |
| Mass Spectrometry (MS) | Direct determination of molecular weight. | High accuracy and sensitivity; provides the exact mass of the molecule.[9][10] | Can be destructive; may require specific ionization techniques (e.g., ESI, MALDI).[11] |
| ¹H NMR Spectroscopy | Structural confirmation and purity assessment. | Non-destructive; provides detailed structural information and relative quantification of impurities.[2] | Indirectly confirms molecular weight via structure; requires deuterated solvents. |
| Gel Permeation (GPC) | Detection of oligomeric or polymeric impurities. | Excellent for separating molecules by size.[12][13] | Not suitable for determining the absolute molecular weight of a small monomer; provides a distribution.[14] |
Authoritative Methodologies for Molecular Weight Determination
1. High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is the gold standard for determining the molecular weight of a molecule.[15] Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are well-suited for molecules like long-chain alkyl acrylates.
Step-by-Step Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve a small amount (<<1 mg) of the purified C34 alkyl acrylate monomer in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol) to a final concentration of approximately 1 µg/mL.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte. For C34 alkyl acrylate, this will likely be the protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).[9]
-
Data Interpretation: The resulting mass spectrum will show a peak corresponding to the m/z of the ionized monomer. For the [M+Na]⁺ adduct of C₃₇H₇₂O₂, the expected m/z would be approximately 571.54 (548.55 + 22.99). High-resolution instruments can measure this value to several decimal places, allowing for confirmation of the elemental composition.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
While not a direct measure of molecular weight, ¹H NMR is indispensable for confirming the chemical structure of the monomer and assessing its purity. By integrating the signals corresponding to different protons in the molecule (e.g., the vinyl protons of the acrylate group vs. the methylene protons of the alkyl chain), one can confirm the correct structure has been synthesized and that no significant impurities are present.
Analytical Workflow Diagram
Caption: Analytical workflow for the characterization of C34 alkyl acrylate monomer.
Conclusion: A Foundation for Polymer Design
The molecular weight of the C34 alkyl acrylate monomer is a fundamental parameter that serves as the cornerstone for the rational design and synthesis of high-performance polymers. An accurate determination of this value, grounded in both theoretical calculation and empirical verification through techniques like mass spectrometry, is non-negotiable for ensuring reproducibility and achieving desired material properties. For researchers in drug development and advanced materials, this meticulous characterization of the monomer ensures that the resulting polymers have the intended structure, molecular weight, and functionality, which are critical for their ultimate application and performance.[16]
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